N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a compound that belongs to the class of isoxazoles Isoxazoles are five-membered heteroaromatic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the cyclization of alkynes with nitrile oxides. One common method is the reaction of alkynyl nitrile oxides with propargylic alcohols under mild conditions, often catalyzed by metals such as palladium, copper, or silver . The reaction conditions usually involve temperatures ranging from room temperature to moderate heating, and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and efficient production. The use of green chemistry principles, such as solvent recycling and minimizing waste, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-cyanopropyl-3-methylimidazolium tetrafluoroborate
- 1-methyl-3-propylimidazolium bis(trifluoromethanesulfonyl)imide
Uniqueness
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of both a nitrile group and an oxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-11(9-15)16-14(18)12-8-13(19-17-12)10-6-4-3-5-7-10/h3-7,11,13H,2,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKGHROAWGUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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